4-(Piperidin-4-ylcarbonyl)morpholine

Description

BenchChem offers high-quality 4-(Piperidin-4-ylcarbonyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Piperidin-4-ylcarbonyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

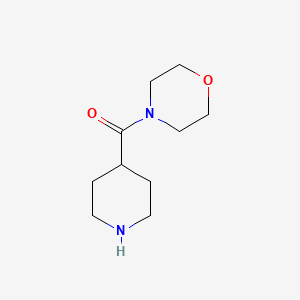

Structure

3D Structure

Properties

IUPAC Name |

morpholin-4-yl(piperidin-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c13-10(9-1-3-11-4-2-9)12-5-7-14-8-6-12/h9,11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVDVXQHUTBCRKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70979234 | |

| Record name | (Morpholin-4-yl)(piperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70979234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63214-57-3 | |

| Record name | 4-Morpholinyl-4-piperidinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63214-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Morpholin-4-yl)(piperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70979234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Piperidin-4-ylcarbonyl)morpholine hydrochloride physical properties

An In-Depth Technical Guide to the Physical Properties of 4-(Piperidin-4-ylcarbonyl)morpholine Hydrochloride

Introduction

The piperidine and morpholine heterocyclic scaffolds are foundational building blocks in modern medicinal chemistry. Their prevalence in a multitude of clinically successful drugs stems from their favorable physicochemical properties, metabolic stability, and ability to form key interactions with biological targets.[1] The compound 4-(Piperidin-4-ylcarbonyl)morpholine hydrochloride combines these two privileged structures via a robust amide linker, presenting a molecule of significant interest for drug discovery and development programs.

This technical guide provides a comprehensive overview of the core physical properties of 4-(Piperidin-4-ylcarbonyl)morpholine hydrochloride. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data. It establishes a framework for the experimental determination and validation of these properties, explaining the scientific rationale behind each methodological choice. This approach ensures that scientists can confidently characterize this and similar molecules, establishing a firm foundation for further development.

Chemical Identity and Structure

Precise identification is the cornerstone of all subsequent chemical and biological investigation. A lack of clarity regarding a compound's identity can lead to irreproducible results and wasted resources.

1.1 Nomenclature and Identification

The compound of interest is formally named 4-(Piperidin-4-ylcarbonyl)morpholine hydrochloride. It is crucial to distinguish this molecule from its non-carbonyl analogue, 4-(Piperidin-4-yl)morpholine, as their physical and pharmacological properties will differ significantly.

Several identifiers are associated with this compound, and researchers should be aware of potential variations in supplier databases.

| Identifier | Value | Source |

| IUPAC Name | (morpholin-4-yl)(piperidin-4-yl)methanone hydrochloride | N/A |

| Molecular Formula | C₁₀H₁₉ClN₂O₂ | [2] |

| Molecular Weight | 234.72 g/mol | [2] |

| CAS Number | 63214-57-3; 94467-73-9 | [2][3] |

A Note on CAS Numbers: The existence of multiple CAS numbers (63214-57-3 and 94467-73-9) for this compound highlights the importance of analytical verification. Researchers should not rely solely on a supplier's label but should confirm the structure and identity of their material using the spectroscopic methods outlined in Section 3.

1.2 Chemical Structure

The structure consists of a piperidine ring linked at its 4-position through a carbonyl group to the nitrogen atom of a morpholine ring. As a hydrochloride salt, the most basic nitrogen, located on the piperidine ring, is protonated.

Caption: Chemical structure of 4-(Piperidin-4-ylcarbonyl)morpholine hydrochloride.

Core Physicochemical Properties

The following table summarizes the known and predicted physical properties. Where specific experimental data is not available in the public domain, it is noted, reinforcing the necessity of the experimental protocols described in Section 3.

| Property | Value / Description | Rationale / Reference |

| Appearance | White to off-white solid | Expected for purified small molecule hydrochloride salts.[4] |

| Melting Point | Not available in published literature. Requires experimental determination. | A sharp melting range is a critical indicator of purity. |

| Aqueous Solubility | Expected to be soluble. Requires experimental determination. | The hydrochloride salt form significantly increases aqueous solubility compared to the free base. |

| Organic Solvent Solubility | Soluble in polar organic solvents (e.g., Methanol, DMSO). Requires experimental determination. | General property of polar organic molecules. |

| Thermal Stability | Stable at room temperature. May decompose at elevated temperatures. | Inferred from related piperidine/morpholine compounds.[4] |

Methodologies for Physical Characterization

A robust characterization of any active pharmaceutical ingredient (API) is not a mere checklist but a logical workflow. Each step validates the previous one, building a complete and trustworthy profile of the compound.[5][6]

Caption: Logical workflow for the physical characterization of a new chemical entity.

3.1 Melting Point Determination

-

Causality and Expertise: The melting point is more than a physical constant; it is a sensitive indicator of purity. Impurities disrupt the crystal lattice of a solid, typically causing a depression and broadening of the melting range. A sharp, defined melting point is a primary, albeit not absolute, indicator of a pure compound. For hydrochloride salts, decomposition can sometimes occur at the melting point, which should be noted.

-

Experimental Protocol (Capillary Method):

-

Sample Preparation: Finely powder a small amount (2-3 mg) of the dry compound.

-

Loading: Tightly pack the powder into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary in a calibrated digital melting point apparatus.

-

Measurement: Heat the sample at a rapid ramp rate (e.g., 10-15 °C/min) to determine an approximate melting range.

-

Refined Measurement: Repeat with a fresh sample, heating rapidly to ~20 °C below the approximate melting point, then reducing the ramp rate to 1-2 °C/min.

-

Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). Report this as a range. Note any color change or gas evolution, which may indicate decomposition.

-

3.2 Aqueous Solubility Profiling (Shake-Flask Method)

-

Causality and Expertise: For a hydrochloride salt of a weakly basic compound, aqueous solubility is critically dependent on pH. Understanding this profile is essential for predicting its behavior in formulation, dissolution testing, and ultimately, its in vivo absorption. The shake-flask method is the gold-standard for determining equilibrium solubility.

-

Experimental Protocol:

-

Media Preparation: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).

-

Sample Addition: Add an excess of the compound to a known volume of each buffer in separate glass vials. The excess should be sufficient to ensure a solid phase remains at equilibrium.

-

Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C). Agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples at high speed.

-

Sampling and Dilution: Carefully withdraw a small aliquot from the clear supernatant. Immediately filter it through a 0.45 µm filter to remove any remaining solid particles. Dilute the filtrate with a suitable mobile phase for analysis.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted filtrate using a validated analytical method, typically HPLC-UV.

-

Calculation: Calculate the original concentration in the supernatant to determine the solubility in mg/mL or µg/mL at that specific pH.

-

3.3 Spectroscopic Structural Verification

Spectroscopy provides an unambiguous fingerprint of a molecule, confirming its identity and structure.

3.3.1 Fourier-Transform Infrared (FTIR) Spectroscopy

-

Causality and Expertise: FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[7] For 4-(Piperidin-4-ylcarbonyl)morpholine hydrochloride, the IR spectrum must contain characteristic absorption bands corresponding to the key structural motifs. Their presence provides high confidence in the compound's gross structure.

-

Key Diagnostic Peaks:

-

~1630-1650 cm⁻¹ (Amide C=O Stretch): This is a strong, sharp absorption and is a critical diagnostic peak for the carbonyl group. Its exact position can indicate the degree of hydrogen bonding.

-

~2400-2700 cm⁻¹ (Secondary Amine Salt N-H Stretch): A broad absorption in this region is characteristic of the N⁺-H stretch of the protonated piperidine ring.

-

~1115 cm⁻¹ (Ether C-O-C Stretch): A strong, characteristic stretching vibration for the ether linkage within the morpholine ring.[8]

-

~2850-3000 cm⁻¹ (C-H Stretch): Aliphatic C-H stretching from the CH₂ groups of both rings.

-

-

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Background Scan: Ensure the ATR crystal is clean and perform a background scan.

-

Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over the range of 4000-400 cm⁻¹.

-

3.3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Causality and Expertise: NMR is the most powerful tool for elucidating the precise atomic connectivity of a small molecule. Both ¹H and ¹³C NMR are required for a full characterization. The chemical shift, integration, and multiplicity (splitting pattern) of each signal provide a wealth of information about the electronic environment and neighboring atoms of each nucleus.[9]

-

Predicted ¹H NMR Spectrum (in D₂O or DMSO-d₆):

-

Morpholine Protons: Expect two distinct multiplets, each integrating to 4 protons. The protons adjacent to the oxygen (-O-CH₂-) will be downfield (deshielded) around 3.6-3.8 ppm. The protons adjacent to the amide nitrogen (-N-CH₂-) will be slightly upfield around 3.4-3.6 ppm.[10]

-

Piperidine Protons: The protonated nature of the ring will cause a general downfield shift. Expect complex, overlapping multiplets for the axial and equatorial protons. The protons adjacent to the nitrogen (-N⁺H-CH₂-) will be the most deshielded, likely appearing around 3.0-3.5 ppm. The proton at the C4 position (-CH-C=O) will be a multiplet further downfield due to the influence of the carbonyl and the protonated nitrogen.

-

Piperidine N-H Proton: If run in a non-deuterated solvent like DMSO-d₆, a broad singlet corresponding to the N⁺-H proton would be visible, likely at a high chemical shift (>8 ppm).

-

-

Predicted ¹³C NMR Spectrum:

-

Carbonyl Carbon: A distinct peak in the range of 170-175 ppm. This is highly diagnostic.[11]

-

Morpholine Carbons: Two signals are expected. The carbons adjacent to oxygen (-O-CH₂-) will be around 66-68 ppm. The carbons adjacent to the nitrogen (-N-CH₂-) will be around 45-50 ppm.

-

Piperidine Carbons: Multiple signals are expected in the aliphatic region (25-55 ppm). The carbon at the C4 position will be shifted downfield due to the carbonyl group. Carbons adjacent to the protonated nitrogen will also be shifted downfield compared to a neutral piperidine ring.

-

-

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.

-

Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (such as COSY and HSQC) on a high-field NMR spectrometer (≥400 MHz).

-

Data Analysis: Integrate the ¹H signals, determine the chemical shifts, and analyze the splitting patterns to assign each signal to a specific proton or group of protons in the molecule. Use the ¹³C and 2D spectra to confirm assignments.

-

Stability and Storage

Based on the chemical nature of the compound and data from related molecules, the following storage and handling guidelines are recommended.[4]

-

Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture. An inert atmosphere (e.g., Argon or Nitrogen) is recommended for long-term storage to prevent potential oxidative degradation.

-

Stability: As a hydrochloride salt, the compound is expected to be a crystalline solid with good stability under recommended storage conditions. It is likely sensitive to high humidity and may be hygroscopic. Stability studies under accelerated conditions (e.g., elevated temperature and humidity) should be conducted as per regulatory guidelines to establish a retest period.[12]

Conclusion

4-(Piperidin-4-ylcarbonyl)morpholine hydrochloride is a compound with significant potential, leveraging two of medicinal chemistry's most valuable heterocyclic scaffolds. While specific, publicly available data on its physical properties is limited, this guide provides the scientific rationale and robust experimental protocols necessary for any researcher to fully characterize the molecule. By following a logical workflow encompassing identity, purity, melting point, solubility, and detailed spectroscopic analysis, scientists can generate the high-quality, reliable data required to advance their research and development efforts with confidence.

References

-

ChemBK. 4-(Piperidin-4-Yl)Morpholine Dihydrochloride. (2024-04-09). Available from: [Link]

-

PharmaCompass. 4-(Piperidin-4-Yl)Morpholine. Available from: [Link]

-

PubChem. 4-Morpholinopiperidine. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 4-(Piperidin-4-yl)morpholine hydrochloride. National Center for Biotechnology Information. Available from: [Link]

-

Karpenko, Y., et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central, National Center for Biotechnology Information, NIH. Available from: [Link]

-

European Medicines Agency (EMA). Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. (2006). Available from: [Link]

-

World Health Organization (WHO). Annex 4 Guidelines on active pharmaceutical ingredient master file procedure. Available from: [Link]

-

Raoof, S. S., et al. Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. (2016). Available from: [Link]

-

Moser, A. Recognizing the NMR pattern for morpholine. ACD/Labs. (2008-05-06). Available from: [Link]

-

Ali, M., et al. Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. ResearchGate. Available from: [Link]

-

National Pharmaceutical Regulatory Agency (NPRA). APPENDIX 6: GUIDELINE ON REGULATORY CONTROL OF ACTIVE PHARMACEUTICAL INGREDIENTS (APIs). Available from: [Link]

-

Accounts of Chemical Research. Conformation of piperidine and of derivatives with additional ring hetero atoms. ACS Publications. Available from: [Link]

-

Labinsights. Physical and Chemical Characterization for APIs. (2023-05-08). Available from: [Link]

-

ResearchGate. FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP. Available from: [Link]

-

Cui, Y., et al. Interdependence of Drug Substance Physical Properties and Corresponding Quality Control Strategy. ResearchGate. (2012). Available from: [Link]

-

ResearchGate. IR spectrum of the morpholine-4-carbodithioate. Available from: [Link]

-

ResearchGate. Observed IR spectrum of neutral morpholine and the calculated spectrum. Available from: [Link]

-

BuyersGuideChem. 4-(Piperidin-4-ylcarbonyl)morpholine hydrochloride (94467-73-9). Available from: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-(Piperidin-4-ylcarbonyl)morpholine hydrochloride | C10H19ClN2O2 - BuyersGuideChem [buyersguidechem.com]

- 4. chembk.com [chembk.com]

- 5. ema.europa.eu [ema.europa.eu]

- 6. labinsights.nl [labinsights.nl]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. acdlabs.com [acdlabs.com]

- 11. researchgate.net [researchgate.net]

- 12. npra.gov.my [npra.gov.my]

Methodological & Application

Synthesis Protocol and Application Guide for 4-(Piperidin-4-ylcarbonyl)morpholine

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, field-tested guide for the synthesis of 4-(Piperidin-4-ylcarbonyl)morpholine, a key heterocyclic building block in modern medicinal chemistry. The protocol is structured around a robust two-step sequence involving an initial amide coupling reaction followed by an acidic deprotection. We delve into the causality behind the selection of reagents and conditions, offering a protocol that is both efficient and scalable. This guide is designed for chemistry professionals engaged in pharmaceutical research and development, providing the necessary detail to ensure reproducible, high-yield synthesis.

Introduction and Strategic Overview

The 4-(Piperidin-4-ylcarbonyl)morpholine moiety is a prevalent scaffold in a variety of pharmacologically active agents. Its structure combines the conformational rigidity of the piperidine ring with the hydrogen bond accepting capability of the morpholine amide, making it an attractive component for designing molecules that interact with biological targets. The piperidine and morpholine heterocycles are frequently found in antitumor agents and other therapeutics.[1][2]

The synthetic strategy detailed herein is a logical and widely adopted approach in medicinal chemistry, proceeding in two distinct stages:

-

Amide Coupling: Formation of the central amide bond by coupling N-Boc-isonipecotic acid with morpholine. The use of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is critical. It prevents the amine from interfering with the desired reaction at the carboxylic acid, thereby obviating the need for complex purification of unwanted polymers or side products.[3]

-

Deprotection: Selective removal of the Boc group under acidic conditions to liberate the secondary amine of the piperidine ring, yielding the final target compound. This method is favored for its clean conversion and the volatile nature of its byproducts.[4]

This strategic sequence ensures high selectivity and typically affords excellent yields, making it a reliable method for accessing this valuable synthetic intermediate.

Figure 1: Overall two-step synthesis pathway.

Detailed Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Part A: Synthesis of tert-butyl 4-(morpholine-4-carbonyl)piperidine-1-carboxylate

This step involves the formation of the amide bond. We have selected HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent. HATU is an aminium-based reagent that facilitates rapid and efficient amide bond formation with minimal racemization and is easily removed during work-up.[5]

Table 1: Reagents for Amide Coupling

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| N-Boc-isonipecotic acid | 229.28 | 5.00 g | 21.81 | 1.0 |

| Morpholine | 87.12 | 2.07 g (2.07 mL) | 23.77 | 1.09 |

| HATU | 380.23 | 9.15 g | 24.07 | 1.1 |

| DIPEA | 129.24 | 7.60 mL | 43.62 | 2.0 |

| DMF (anhydrous) | - | 100 mL | - | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-isonipecotic acid (5.00 g, 21.81 mmol).

-

Add anhydrous N,N-Dimethylformamide (DMF, 100 mL) to dissolve the acid completely.

-

To the stirring solution, add HATU (9.15 g, 24.07 mmol) and N,N-Diisopropylethylamine (DIPEA, 7.60 mL, 43.62 mmol). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

-

Add morpholine (2.07 mL, 23.77 mmol) dropwise to the reaction mixture over 5 minutes.

-

Allow the reaction to stir at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acid is fully consumed.

-

Upon completion, pour the reaction mixture into a separatory funnel containing 300 mL of ethyl acetate and 200 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Extract the aqueous layer with ethyl acetate (2 x 100 mL).

-

Combine the organic layers and wash with water (2 x 150 mL) and then with brine (1 x 150 mL).

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purify the resulting crude oil via flash column chromatography (Silica gel, gradient elution with 30-70% ethyl acetate in hexanes) to yield the product as a white solid or viscous oil.

Part B: Synthesis of 4-(Piperidin-4-ylcarbonyl)morpholine

The Boc group is stable under basic and nucleophilic conditions but is readily cleaved by strong acids.[4] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and highly effective reagent system for this transformation.[6]

Table 2: Reagents for Boc Deprotection

| Reagent | Molar Mass ( g/mol ) | Amount (from Part A) | Moles (mmol) | Equivalents |

| tert-butyl 4-(morpholine-4-carbonyl)piperidine-1-carboxylate | 298.39 | ~6.0 g (Assumed 92% yield) | 20.1 | 1.0 |

| Dichloromethane (DCM) | - | 100 mL | - | - |

| Trifluoroacetic acid (TFA) | 114.02 | 15.5 mL | 201 | 10.0 |

Procedure:

-

Dissolve the purified intermediate from Part A (~6.0 g, 20.1 mmol) in dichloromethane (100 mL) in a 250 mL round-bottom flask and cool the solution to 0°C in an ice bath.

-

Slowly add trifluoroacetic acid (15.5 mL, 201 mmol) dropwise to the stirring solution. Caution: The reaction is exothermic and releases gas (isobutylene).

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

-

Monitor the deprotection by TLC or LC-MS until the starting material is no longer detectable.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Dissolve the residue in DCM (100 mL) and carefully neutralize by adding saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH of the aqueous layer is ~8-9.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product, 4-(Piperidin-4-ylcarbonyl)morpholine, typically as a white to off-white solid or a thick oil. Further purification by recrystallization or chromatography may be performed if necessary.

Workflow and Characterization

A streamlined workflow is essential for efficient synthesis. The following diagram outlines the key operational stages from setup to final analysis.

Figure 2: High-level experimental workflow diagram.

Expected Characterization Data:

-

Appearance: White to off-white solid.

-

Molecular Formula: C₁₀H₁₈N₂O₂

-

Molecular Weight: 198.26 g/mol

-

¹H NMR (400 MHz, CDCl₃): Chemical shifts (δ) will be characteristic of the morpholine and piperidine protons. Expect signals for the morpholine ring protons around 3.7 ppm, and piperidine ring protons between 1.5-3.5 ppm. The NH proton of the piperidine may appear as a broad singlet.

-

Mass Spectrometry (ESI+): Expected m/z = 199.14 [M+H]⁺.

Safety and Handling

All chemical manipulations must be performed with appropriate safety precautions.

-

DIPEA: Flammable and corrosive. Handle in a fume hood.

-

HATU: Can be irritating. Avoid inhalation of dust.

-

TFA: Highly corrosive and causes severe burns. Always add acid to the solvent slowly and work in a fume hood.

-

DCM: Volatile and a suspected carcinogen. Ensure adequate ventilation.

-

General Precautions: Wear safety glasses, a lab coat, and chemical-resistant gloves at all times.[7] In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.[8]

References

-

LookChem. Cas 73874-95-0, 4-N-BOC-Aminopiperidine. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Mastering Chemical Synthesis with Boc-Isonipecotic Acid: A Comprehensive Guide. Available at: [Link]

- Google Patents. CN105777615A - Preparation method of 4-morpholino piperidine.

-

PubChem. 4-Morpholinopiperidine | C9H18N2O | CID 795724. Available at: [Link]

-

National Center for Biotechnology Information. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. Available at: [Link]

- Google Patents. WO2017213245A1 - Method for producing 4-(piperidin-4-yl)morpholine.

-

ACS Publications. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. Available at: [Link]

-

Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available at: [Link]

-

PharmaCompass. 4-(Piperidin-4-Yl)Morpholine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available at: [Link]

-

PubMed. Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S). Available at: [Link]

-

ResearchGate. (PDF) Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Available at: [Link]

-

Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. Available at: [Link]

-

ResearchGate. Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. Available at: [Link]

-

National Center for Biotechnology Information. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Available at: [Link]

-

PharmaCompass. boc-isonipecotic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available at: [Link]

-

Fisher Scientific. Amide Synthesis. Available at: [Link]

-

SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Available at: [Link]

-

ACG Publications. Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Available at: [Link]

-

HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

-

Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. Available at: [Link]

-

National Center for Biotechnology Information. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Available at: [Link]

Sources

- 1. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nbinno.com [nbinno.com]

- 4. scispace.com [scispace.com]

- 5. Amide Synthesis [fishersci.dk]

- 6. acgpubs.org [acgpubs.org]

- 7. aksci.com [aksci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Experimental Applications of 4-(Piperidin-4-ylcarbonyl)morpholine in Neuroscience: A Guide for Researchers

For distribution to: Researchers, scientists, and drug development professionals in neuroscience.

This document provides a comprehensive guide to the potential experimental applications of the novel compound, 4-(Piperidin-4-ylcarbonyl)morpholine, in the field of neuroscience. While direct research on this specific molecule is nascent, its structural motifs—a piperidine ring linked to a morpholine via a carbonyl group—are prevalent in centrally active agents, suggesting a high potential for neurological activity. This guide is built upon a scientifically informed hypothesis that 4-(Piperidin-4-ylcarbonyl)morpholine may act as a modulator of the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of neuronal survival, inflammation, and plasticity.[1][2][3]

The protocols and application notes herein are designed to provide a robust framework for the initial characterization and validation of this compound. They are grounded in established methodologies for investigating PI3K/mTOR pathway inhibitors in relevant neuroscience contexts.[1][2]

Introduction: The Scientific Rationale

The piperidine and morpholine heterocycles are considered "privileged structures" in medicinal chemistry, known for their favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier.[4][5] The morpholine moiety, in particular, is a key pharmacophore in numerous PI3K and mTOR inhibitors.[6][7] The PI3K/Akt/mTOR pathway is a pivotal intracellular signaling cascade that governs a multitude of cellular processes in the central nervous system (CNS), including cell growth, proliferation, survival, and metabolism.[3][8] Dysregulation of this pathway is implicated in a range of neurological disorders, from neurodegenerative diseases like Parkinson's and Alzheimer's to neuropsychiatric conditions.[1][3]

Therefore, it is hypothesized that 4-(Piperidin-4-ylcarbonyl)morpholine, by virtue of its chemical structure, may exhibit inhibitory activity towards the PI3K/mTOR pathway, offering a potential therapeutic avenue for neurological conditions characterized by pathway hyperactivation. The following sections provide detailed protocols to test this hypothesis, from the synthesis of the compound to its evaluation in both cellular and animal models.

Synthesis and Preparation of 4-(Piperidin-4-ylcarbonyl)morpholine

A plausible synthetic route for 4-(Piperidin-4-ylcarbonyl)morpholine can be adapted from established methods for similar compounds.[9][10] The following is a proposed two-step synthesis:

Step 1: Amide Coupling

-

To a solution of piperidine-4-carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane), add a coupling agent such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents).

-

Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

-

Add morpholine (1.2 equivalents) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield the N-Boc protected intermediate.

Step 2: Deprotection

-

Dissolve the purified N-Boc protected intermediate in a solution of hydrochloric acid in a suitable solvent (e.g., 4M HCl in dioxane).

-

Stir the mixture at room temperature for 1-2 hours.

-

Remove the solvent under reduced pressure to obtain the hydrochloride salt of 4-(Piperidin-4-ylcarbonyl)morpholine.

In Vitro Characterization: Cellular Models in Neuroscience

The initial characterization of 4-(Piperidin-4-ylcarbonyl)morpholine should be performed in relevant neuronal and glial cell lines to determine its bioactivity and mechanism of action.[1][2]

Cell Line Selection

| Cell Line | Cell Type | Relevance in Neuroscience |

| SH-SY5Y | Human Neuroblastoma | Model for dopaminergic neurons, widely used in Parkinson's disease research.[1][2] |

| BV-2 | Murine Microglia | Primary immune cells of the CNS, crucial for studying neuroinflammation.[1][2] |

| C6 | Rat Glioma | Model for astrocytes, which play a key role in neuronal support and inflammatory responses.[1][2] |

| MO3.13 | Human-Oligodendrocyte Hybrid | Model for oligodendrocytes, responsible for myelination in the CNS.[1][2] |

Protocol: Assessment of Cytotoxicity

Objective: To determine the optimal non-toxic concentration range of 4-(Piperidin-4-ylcarbonyl)morpholine for subsequent experiments.

-

Seed the selected cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of 4-(Piperidin-4-ylcarbonyl)morpholine (e.g., 0.1, 0.5, 1, 2, 5, 10 µM) for 24 hours.

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Protocol: Evaluation of Anti-Neuroinflammatory Activity

Objective: To investigate the effect of the compound on inflammatory responses in glial and neuronal cells.

Method: LPS/IFN-γ Stimulation and Cytokine Measurement [1][2][5]

-

Seed cells in multi-well plates and treat with non-toxic concentrations of 4-(Piperidin-4-ylcarbonyl)morpholine for 1 hour.

-

Induce an inflammatory response by adding lipopolysaccharide (LPS; 1 µg/mL) and interferon-gamma (IFN-γ; 100 U/mL) to the cell culture medium.[2]

-

Incubate for 24 hours.

-

Collect the cell culture supernatants to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Lyse the cells to prepare protein extracts for the analysis of key inflammatory signaling molecules, such as NF-κB, by ELISA or Western blotting.

Protocol: Neuroprotection Assay in a Parkinson's Disease Model

Objective: To assess the protective effects of the compound against neurotoxin-induced cell death.

Method: MPP+ Model in SH-SY5Y Cells [1][2]

-

Differentiate SH-SY5Y cells into a dopaminergic-like phenotype using retinoic acid.

-

Pre-treat the differentiated cells with 4-(Piperidin-4-ylcarbonyl)morpholine for 1 hour.

-

Induce neurotoxicity by exposing the cells to 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of the neurotoxin MPTP.

-

After 24 hours, assess cell viability using the MTT assay.

-

Analyze markers of dopaminergic neuron health, such as tyrosine hydroxylase (TH) and dopamine transporter (DAT), using immunofluorescence or ELISA.

-

Evaluate apoptotic markers, including the BAX/Bcl-2 ratio, by ELISA or Western blotting to determine the modulation of apoptotic pathways.[1]

Caption: Hypothesized PI3K/mTOR signaling pathway modulation.

In Vivo Evaluation: Animal Models of Neurological Disorders

Following promising in vitro results, the efficacy of 4-(Piperidin-4-ylcarbonyl)morpholine should be evaluated in appropriate animal models of neurological disease.

Animal Model Selection

The choice of animal model will depend on the specific therapeutic area of interest. For neuroinflammation and neurodegeneration, the following models are relevant:

-

LPS-induced Neuroinflammation Model: Intraperitoneal or intracerebroventricular injection of LPS in rodents induces a robust neuroinflammatory response, characterized by microglial activation and cytokine production.

-

MPTP Mouse Model of Parkinson's Disease: Systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) leads to the selective degeneration of dopaminergic neurons in the substantia nigra, mimicking key pathological features of Parkinson's disease.

-

Experimental Autoimmune Encephalomyelitis (EAE) Model: This is a widely used model for multiple sclerosis, characterized by inflammation, demyelination, and axonal damage in the CNS.[11]

Protocol: General In Vivo Study Design

Objective: To assess the therapeutic potential of 4-(Piperidin-4-ylcarbonyl)morpholine in a relevant animal model.

-

Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week before the start of the experiment.

-

Disease Induction: Induce the neurological disease model according to established protocols.

-

Drug Administration:

-

Route of Administration: Based on its physicochemical properties, the compound may be administered orally (gavage), intraperitoneally (i.p.), or subcutaneously (s.c.).

-

Dosing Regimen: Determine the dose and frequency of administration based on preliminary pharmacokinetic and tolerability studies.

-

-

Behavioral Assessments: Conduct a battery of behavioral tests to assess motor function, cognitive performance, and anxiety-like behaviors, depending on the model used.

-

Tissue Collection and Analysis:

-

At the end of the study, euthanize the animals and collect brain tissue.

-

Perform histological and immunohistochemical analysis to assess neuronal survival, glial activation, and pathway-specific markers (e.g., phosphorylated-mTOR, phosphorylated-Akt).

-

Measure cytokine levels in brain homogenates using ELISA.

-

Caption: General workflow for in vivo compound evaluation.

Concluding Remarks

The application notes and protocols outlined in this document provide a comprehensive starting point for the investigation of 4-(Piperidin-4-ylcarbonyl)morpholine in a neuroscience context. The proposed focus on the PI3K/mTOR pathway is a scientifically sound hypothesis based on the known activities of its constituent chemical scaffolds. Rigorous execution of these experiments will be crucial in elucidating the true therapeutic potential of this novel compound. It is imperative that all animal experiments are conducted in accordance with institutional and national guidelines for animal welfare.

References

- Di Meo, F., et al. (2024).

- Di Meo, F., et al. (2024).

- Khamitova, K. A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).

- Khamitova, K. A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).

- Sui, M., et al. (2014). Roles of PI3K/AKT/GSK3/mTOR Pathway in Cell Signaling of Mental Illnesses. PMC.

- Takeda, T., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. NIH.

- Wu, R., et al. (2013). Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma. PubMed Central.

- Shomu's Biology. (2015).

- Hancock, M. K., et al. (n.d.).

- Google Patents. (2017). WO2017213245A1 - Method for producing 4-(piperidin-4-yl)morpholine.

- Takeda, T., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. NIH.

- Musella, A., et al. (2017). Preclinical evaluation of the PI3K/Akt/mTOR pathway in animal models of multiple sclerosis. Oncotarget.

- Figueroa-Clarevega, A., & Talavera-Contreras, L. G. (2018). PI3K Signaling in Neurons: A Central Node for the Control of Multiple Functions. MDPI.

- Pacheco, A., et al. (2024). Animal Models for the Study of Neurological Diseases and Their Link to Sleep. MDPI.

- Takeda, T., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. PubMed.

- Takeda, T., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Semantic Scholar.

- Sanchez-Gutierrez, M. E., & González Pérez, P. P. (2022). The resulting model of the PI3K/AKT/mTOR cell signaling pathway.

- Google Patents. (2016).

- Wong, M., & Wozniak, D. F. (2011). PI3K/PTEN–mTOR pathway.

- Kasal, A., et al. (1997). Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5beta-cholan-3alpha-ols and Four Hydroxylated 23-(4,5-dihydroimidazol-2-yl)-24-nor-5beta-cholanes.

Sources

- 1. mdpi.com [mdpi.com]

- 2. PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Roles of PI3K/AKT/GSK3/mTOR Pathway in Cell Signaling of Mental Illnesses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sci-Hub. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold / Journal of Computer-Aided Molecular Design, 2016 [sci-hub.sg]

- 8. mdpi.com [mdpi.com]

- 9. CN105777615A - Preparation method of 4-morpholino piperidine - Google Patents [patents.google.com]

- 10. CCCC 1997, Volume 62, Issue 3, Abstracts pp. 471-478 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 11. Preclinical evaluation of the PI3K/Akt/mTOR pathway in animal models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: A Strategic Guide to In Vitro Assay Development for Novel Chemical Entities Featuring 4-(Piperidin-4-ylcarbonyl)morpholine

Abstract

The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is underpinned by rigorous in vitro characterization. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro assay development workflow for uncharacterized compounds, using the novel molecule 4-(Piperidin-4-ylcarbonyl)morpholine as a central example. Lacking a predefined biological target, this molecule serves as an ideal template to illustrate a systematic approach, beginning with broad target identification and culminating in specific, validated biochemical and cell-based assays. This guide emphasizes the causality behind experimental choices, adherence to the principles of assay validation, and the integration of troubleshooting strategies to ensure data integrity and reproducibility.

Introduction: The Challenge of the Unknown

4-(Piperidin-4-ylcarbonyl)morpholine is a synthetic compound incorporating both piperidine and morpholine scaffolds. These heterocyclic motifs are considered "privileged structures" in medicinal chemistry, as they are frequently found in a wide array of biologically active compounds and approved drugs.[1][2] Their presence suggests potential pharmacological activity, yet without empirical data, the specific biological target remains unknown.

The primary challenge in early-stage drug discovery is to efficiently and accurately identify the molecular target(s) of a novel compound and characterize the nature of their interaction.[3] This process, often termed target deconvolution or target identification, is a critical first step that dictates all subsequent assay development and lead optimization efforts.[4] This guide outlines a logical, multi-pronged strategy to elucidate the mechanism of action of compounds like 4-(Piperidin-4-ylcarbonyl)morpholine and develop robust assays for their characterization.

Strategic Workflow for Target Identification and Assay Development

The process of characterizing a novel compound is not linear but iterative. However, a structured workflow is essential to progress from a broad, exploratory phase to a focused, quantitative phase.

Caption: Workflow for characterization of a novel compound.

Phase 1: Target Identification - Casting a Wide Net

The initial step is to screen the compound against a diverse array of potential biological targets to generate hypotheses about its mechanism of action. This is most efficiently achieved through broad pharmacological profiling.

Rationale for Broad Panel Screening

Instead of a biased, single-target approach, screening against a large, well-curated panel of receptors, enzymes, transporters, and ion channels provides an unbiased overview of the compound's bioactivity.[5] This strategy not only identifies the primary target (on-target effects) but also reveals potential off-target interactions that could lead to adverse effects later in development.[6]

Protocol: Broad Pharmacological Profiling

This is typically performed as a fee-for-service by specialized contract research organizations (CROs). The researcher provides a pure sample of the compound, and the CRO performs binding or functional assays against their target panels.

Methodology:

-

Compound Submission: Provide 5-10 mg of 4-(Piperidin-4-ylcarbonyl)morpholine with purity >95% confirmed by LC-MS and NMR.

-

Solubilization: The compound is typically dissolved in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

-

Screening Concentration: A single, high concentration (e.g., 10 µM) is usually tested initially to maximize the chances of detecting an interaction.

-

Assay Execution: The compound is tested across a panel of hundreds of validated in vitro assays.

-

Data Reporting: Results are typically reported as percent inhibition (for antagonist/inhibitor activity) or percent activation (for agonist activity) relative to a control substance.

Interpreting the Data

The output is a list of "hits"—targets where the compound shows significant activity. A common threshold for a hit is >50% inhibition or activation.

Table 1: Example Pharmacological Profiling Data for Compound X (10 µM)

| Target Class | Specific Target | Assay Type | % Inhibition/Activation | Hit? |

| GPCR | Dopamine D2 | Radioligand Binding | 85% Inhibition | Yes |

| Adrenergic α1A | Radioligand Binding | 15% Inhibition | No | |

| Serotonin 5-HT2A | Radioligand Binding | 62% Inhibition | Yes | |

| Enzyme | Kinase CDK2/cyclin A | Enzymatic Activity | 9% Inhibition | No |

| Protease - Trypsin | Enzymatic Activity | 4% Inhibition | No | |

| PDE4D2 | Enzymatic Activity | 92% Inhibition | Yes | |

| Ion Channel | hERG | Electrophysiology | 45% Inhibition | Borderline |

Expert Insight: From this hypothetical data, we have three primary hits: Dopamine D2, Serotonin 5-HT2A, and the enzyme PDE4D2. The hERG activity, while below the 50% threshold, is a critical safety flag that must be monitored. Our next step is to confirm these interactions and determine potency.

Phase 2: Hit Confirmation and Assay Development

A hit from a primary screen is merely an indication of potential activity. It must be rigorously confirmed and quantified.

Confirmation and Potency Determination (IC50/EC50)

The most critical step is to generate a full dose-response curve for each confirmed hit. This allows for the determination of the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50) for inhibitors or half-maximal effective concentration (EC50) for activators.

Rationale: A single-point measurement can be misleading due to experimental error or compound-specific artifacts. A dose-response curve validates the interaction and provides a quantitative measure of potency, which is essential for comparing different compounds and guiding structure-activity relationship (SAR) studies.[7]

Let's proceed with the strongest hypothetical hit, PDE4D2, an enzyme. We will now develop a dedicated biochemical assay.

Exemplary Protocol 1: Biochemical Assay for PDE4D2 Inhibition

Principle: Phosphodiesterase 4 (PDE4) hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP) to adenosine monophosphate (AMP). This assay measures the activity of recombinant PDE4D2 by quantifying the amount of cAMP remaining after the enzymatic reaction. A decrease in cAMP depletion in the presence of the compound indicates inhibition.

Materials:

-

Recombinant human PDE4D2 enzyme

-

cAMP substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)

-

4-(Piperidin-4-ylcarbonyl)morpholine, dissolved in DMSO

-

Rolipram (a known PDE4 inhibitor, as a positive control)

-

A detection kit for cAMP (e.g., HTRF, fluorescence polarization, or ELISA-based)

-

384-well microplates

Workflow Diagram:

Caption: Workflow for a PDE4D2 biochemical inhibition assay.

Step-by-Step Protocol:

-

Compound Plating: Prepare a 10-point, 3-fold serial dilution of 4-(Piperidin-4-ylcarbonyl)morpholine in DMSO, starting from a 1 mM stock. Dispense 50 nL of each dilution into a 384-well assay plate. Also include wells with DMSO only (0% inhibition control) and a high concentration of Rolipram (100% inhibition control).

-

Enzyme Addition: Add 5 µL of PDE4D2 enzyme diluted in assay buffer to each well. The optimal enzyme concentration should be predetermined to yield ~50-80% substrate turnover in the reaction time (see Assay Validation).

-

Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the compound to bind to the enzyme before the reaction starts.

-

Reaction Initiation: Add 5 µL of cAMP substrate diluted in assay buffer to all wells to start the reaction. The final cAMP concentration should be at or below its Michaelis-Menten constant (Km) for sensitive detection of competitive inhibitors.[8]

-

Reaction Incubation: Incubate the plate for 60 minutes at room temperature. The time should be within the linear range of the reaction.

-

Detection: Stop the reaction and add the cAMP detection reagents according to the manufacturer's protocol (e.g., HTRF reagents).

-

Signal Reading: After the required incubation for the detection reagents, read the plate on an appropriate microplate reader.

-

Data Analysis:

-

Normalize the data using the 0% and 100% inhibition controls.

-

Calculate the percent inhibition for each compound concentration.

-

Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Table 2: Example Dose-Response Data for PDE4D2 Inhibition

| Compound Conc. (µM) | Log [Conc.] | % Inhibition |

| 10.0 | -5.00 | 98.5 |

| 3.33 | -5.48 | 95.2 |

| 1.11 | -5.95 | 88.1 |

| 0.37 | -6.43 | 75.4 |

| 0.12 | -6.91 | 51.2 |

| 0.04 | -7.39 | 24.8 |

| 0.01 | -7.87 | 9.1 |

| 0.005 | -8.35 | 2.3 |

From such data, a curve-fitting software would calculate an IC50 ≈ 0.11 µM .

Exemplary Protocol 2: Cell-Based GPCR Signaling Assay

Let's assume the Dopamine D2 receptor hit was also confirmed. We now need a cell-based assay to determine if the compound is an antagonist and to measure its functional potency.

Principle: The Dopamine D2 receptor is a Gi-coupled GPCR. When activated by an agonist (like dopamine), it inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[9] An antagonist will block this effect. This assay uses cells engineered to express the D2 receptor and measures the ability of our compound to reverse the agonist-induced drop in cAMP.

Materials:

-

HEK293 cells stably expressing the human Dopamine D2 receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).

-

Dopamine (agonist).

-

4-(Piperidin-4-ylcarbonyl)morpholine.

-

Haloperidol (a known D2 antagonist, as a positive control).

-

cAMP detection kit (e.g., HTRF cAMP HiRange Kit).

-

384-well white, solid-bottom cell culture plates.

Step-by-Step Protocol:

-

Cell Plating: Seed the D2-expressing HEK293 cells into 384-well plates at a density of 5,000-10,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

-

Compound Addition (Antagonist Mode): Prepare serial dilutions of 4-(Piperidin-4-ylcarbonyl)morpholine and the control antagonist (Haloperidol). Remove the culture medium from the cells and add the compound dilutions. Incubate for 30 minutes at 37°C.

-

Agonist Challenge: Add dopamine at a concentration that elicits an 80% maximal response (EC80). This concentration is determined during assay development. Add dopamine to all wells except the 100% inhibition control wells (which receive buffer only).

-

Incubation: Incubate the plate for 30 minutes at 37°C.

-

Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a suitable detection kit, following the manufacturer's protocol.

-

Data Analysis:

-

The signal is inversely proportional to cAMP levels.

-

Normalize the data: 0% inhibition is the signal with Dopamine (low cAMP), and 100% inhibition is the signal with buffer only (high basal cAMP).

-

Plot the normalized data against the log[compound concentration] and fit to a four-parameter logistic model to determine the IC50.

-

Phase 3: Assay Validation and Troubleshooting

Developing an assay is not complete until it is validated.[10] Validation ensures the method is reliable, reproducible, and fit for its intended purpose.[11]

Table 3: Key Parameters for Assay Validation

| Parameter | Definition | Acceptance Criteria (Typical) |

| Precision | The closeness of agreement between independent test results. Measured as intra-assay (within a plate) and inter-assay (between days) variability. | Coefficient of Variation (%CV) < 20% |

| Accuracy | The closeness of the measured value to a known true value. Often assessed using a reference standard. | Recovery of 80-120% of the true value. |

| Sensitivity | The lowest concentration of the analyte that can be reliably detected (Limit of Detection, LOD). | LOD should be at least 3-fold lower than the lowest concentration on the standard curve. |

| Robustness | The capacity of the assay to remain unaffected by small, deliberate variations in method parameters (e.g., incubation time, temperature). | %CV should not significantly increase with minor parameter changes. |

| Z'-factor | A statistical measure of the separation between the high and low controls, indicating the quality and dynamic range of the assay for screening. | Z' > 0.5 indicates an excellent assay. |

Table 4: Common Troubleshooting Scenarios in In Vitro Assays

| Problem | Potential Cause(s) | Suggested Solution(s) |

| High Well-to-Well Variability (%CV > 20%) | - Inconsistent pipetting or dispensing.- Edge effects on the plate.- Cell clumping or uneven plating. | - Use calibrated, automated liquid handlers.- Avoid using the outer wells of the plate or fill them with buffer.- Ensure single-cell suspension before plating; mix gently. |

| Low Signal-to-Background Ratio | - Insufficient enzyme/cell activity.- Suboptimal reagent concentrations.- High background from assay components. | - Titrate enzyme/agonist to find optimal concentration.- Optimize substrate concentration and incubation times.- Test different buffers; check for compound autofluorescence. |

| Poor Z'-factor (<0.5) | - Overlap between positive and negative control distributions, often due to high variability or low signal window. | - Address sources of variability (see above).- Optimize assay conditions to increase the dynamic range between controls. |

| Inconsistent IC50/EC50 Values Between Runs | - Instability of compound or reagents.- Variation in cell passage number or health.- Day-to-day variations in incubation conditions. | - Prepare fresh reagents daily; check compound stability in assay buffer.- Use cells within a defined passage number range; monitor cell viability.- Strictly control all incubation times and temperatures.[12] |

Conclusion

The process of characterizing a novel compound such as 4-(Piperidin-4-ylcarbonyl)morpholine requires a disciplined, systematic approach. By beginning with broad, unbiased screening, researchers can efficiently generate hypotheses about a compound's biological target. Subsequent confirmation of these hits with robust, quantitative dose-response assays is paramount. The development of specific biochemical or cell-based assays, followed by rigorous validation, provides the trustworthy tools needed to drive a drug discovery program forward. This guide provides the foundational principles and practical protocols to navigate this complex but rewarding process, transforming a novel molecule into a well-characterized chemical probe or a promising therapeutic lead.

References

- Eurofins Discovery. (n.d.). Secondary Pharmacology and Off-target Safety Assessment for Early De-risking.

-

Schenone, M., Dancik, V., Wagner, B. K., & Schreiber, S. L. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232–240. [Link]

- Khamitova, K. A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).

-

Assay Guidance Manual. (2012). Basics of Enzymatic Assays for HTS. National Center for Biotechnology Information. [Link]

- ResearchGate. (n.d.). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Request PDF.

- BMG LABTECH. (2019). High-throughput screening (HTS).

-

Assay Guidance Manual. (2012). HTS Assay Validation. National Center for Biotechnology Information. [Link]

- Mortimer, D., & Cohen, J. (2015).

- Reaction Biology. (n.d.). In Vitro Safety Pharmacology Profiling.

-

Zhang, C., et al. (2021). Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers in Chemistry, 9, 761609. [Link]

- BioPharm International. (2020). Assay Development and Method Validation Essentials.

- Fiveable. (n.d.). Enzyme kinetics and inhibition studies.

- ResearchGate. (2020). (PDF)

- Wikipedia. (n.d.). High-throughput screening.

-

Johnson, R. J., & Geeves, M. A. (2021). Steady-state enzyme kinetics. The Biochemist, 43(2), 40-43. [Link]

- Dispendix. (2024). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery.

- ResearchGate. (2017). (PDF)

- Assay Genie. (2023). GPCRs (G Protein Coupled Receptors): A Guide.

- Aragen Life Sciences. (n.d.). In Vitro Pharmacology & Toxicology Services.

- Schenone, M., et al. (2013).

- Ofni Systems. (n.d.). Assay Validation Guidelines.

- KIET. (n.d.).

- Technology Networks. (2023). High-Throughput Screening in Drug Discovery Explained.

- Pharmaron. (n.d.). In Vitro Biology.

- Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs.

-

Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. Journal of Alzheimer's Disease, 48(1), 5-15. [Link]

-

Assay Guidance Manual. (2012). Mechanism of Action Assays for Enzymes. National Center for Biotechnology Information. [Link]

- Danaher Life Sciences. (n.d.). Importance of Target Identification & Validation in Drug Development.

- CMDC Labs. (2023). Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance.

- Creative Proteomics. (n.d.). GPCR Pathway Luminex Multiplex Assay.

- Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study Services.

- Indigo Biosciences. (n.d.). GPCR Signaling Assays.

- PeploBio. (2024). The Role of Assay Development and Validation in Drug Discovery.

- Danaher Life Sciences. (n.d.). High-Throughput Screening (HTS) in Drug Discovery.

- Woldemichael, K., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI.

Sources

- 1. worldscientific.com [worldscientific.com]

- 2. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lifesciences.danaher.com [lifesciences.danaher.com]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. The Role of Assay Development and Validation in Drug Discovery [peplobio.com]

- 8. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. GPCR Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]

- 10. dispendix.com [dispendix.com]

- 11. biopharminternational.com [biopharminternational.com]

- 12. cmdclabs.com [cmdclabs.com]

Application Notes and Protocols for the Spectroscopic Analysis of 4-(Piperidin-4-ylcarbonyl)morpholine

Introduction

4-(Piperidin-4-ylcarbonyl)morpholine is a bifunctional molecule incorporating both a piperidine and a morpholine scaffold, linked by an amide functionality. Such structures are of significant interest in medicinal chemistry and drug development due to the prevalence of piperidine and morpholine rings in a wide array of bioactive compounds. The piperidine ring often serves as a versatile scaffold for introducing substituents to modulate pharmacological activity, while the morpholine moiety can enhance physicochemical properties such as solubility and metabolic stability. The amide linkage provides a rigid, planar unit that can participate in hydrogen bonding, a key interaction in many biological systems.

Accurate structural elucidation and characterization are paramount in the development of novel chemical entities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectral analysis of 4-(Piperidin-4-ylcarbonyl)morpholine. In the absence of publicly available experimental spectra for this specific molecule, this guide presents predicted ¹H and ¹³C NMR data based on established chemical shift principles and data from analogous structures. Furthermore, detailed, field-proven protocols for sample preparation, and 1D and 2D NMR data acquisition are provided to enable researchers to obtain high-quality spectral data for this and structurally related compounds.

Predicted ¹H and ¹³C NMR Spectral Data

The chemical shifts in NMR spectroscopy are highly sensitive to the local electronic environment of each nucleus. For 4-(Piperidin-4-ylcarbonyl)morpholine, the electron-withdrawing carbonyl group of the amide linkage is expected to have a significant deshielding effect on the adjacent protons and carbons in both the piperidine and morpholine rings.

Molecular Structure and Atom Numbering

For clarity in the spectral assignments, the following numbering scheme will be used for 4-(Piperidin-4-ylcarbonyl)morpholine:

Caption: Molecular structure and atom numbering of 4-(Piperidin-4-ylcarbonyl)morpholine.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The predicted ¹H NMR spectrum is expected to show distinct signals for the piperidine and morpholine ring protons. The amide bond may exhibit restricted rotation, potentially leading to broadened signals or even separate signals for the morpholine protons at lower temperatures.

| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment Rationale |

| H1 | 1.5 - 2.5 | br s | 1H | - | The N-H proton of the piperidine ring is expected to be a broad singlet, exchangeable with D₂O. |

| H2, H6 (axial) | 2.5 - 2.7 | m | 2H | - | Protons α to the piperidine nitrogen, expected to be multiplets. |

| H2, H6 (equatorial) | 3.0 - 3.2 | m | 2H | - | Protons α to the piperidine nitrogen, deshielded compared to the axial protons. |

| H3, H5 (axial) | 1.6 - 1.8 | m | 2H | - | Protons β to the piperidine nitrogen, appearing as complex multiplets. |

| H3, H5 (equatorial) | 1.9 - 2.1 | m | 2H | - | Protons β to the piperidine nitrogen, appearing as complex multiplets. |

| H4 | 2.6 - 2.8 | m | 1H | - | Methine proton at the 4-position of the piperidine ring, deshielded by the adjacent carbonyl group. |

| H9, H13 | 3.4 - 3.6 | m | 4H | - | Protons α to the morpholine nitrogen, deshielded by the amide carbonyl. Due to potential amide rotation, these may appear as two distinct multiplets. |

| H10, H12 | 3.6 - 3.8 | m | 4H | - | Protons α to the morpholine oxygen, typically the most downfield of the ring protons. |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The ¹³C NMR spectrum is predicted to show seven distinct carbon signals, reflecting the symmetry of the molecule.

| Atom Number | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |

| C7 | 170 - 175 | The carbonyl carbon of the amide is expected in this downfield region. |

| C10, C12 | 66 - 68 | Carbons adjacent to the oxygen in the morpholine ring. |

| C2, C6 | 45 - 47 | Carbons adjacent to the nitrogen in the piperidine ring. |

| C9, C13 | 42 - 45 | Carbons adjacent to the nitrogen in the morpholine ring, deshielded by the amide group. |

| C4 | 40 - 43 | The methine carbon of the piperidine ring, attached to the carbonyl group. |

| C3, C5 | 28 - 32 | Carbons β to the nitrogen in the piperidine ring. |

Experimental Protocols

To obtain high-quality and reproducible NMR data, adherence to standardized protocols is crucial. The following sections detail the recommended procedures for sample preparation and data acquisition for 4-(Piperidin-4-ylcarbonyl)morpholine.

A. Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis into a clean, dry vial.

-

Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. Other solvents such as DMSO-d₆ or Methanol-d₄ may be used depending on the compound's solubility and the desired spectral characteristics.

-

Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. Sonication may be used if necessary to aid dissolution.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the clear solution into a high-quality, 5 mm NMR tube. It is critical to avoid transferring any particulate matter.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (0 ppm for both ¹H and ¹³C). However, modern NMR spectrometers can accurately reference spectra to the residual solvent signal.

-

Labeling: Clearly label the NMR tube with a unique identifier for the sample.

Caption: Workflow for NMR sample preparation.

B. 1D NMR Data Acquisition

The following are general acquisition parameters that can be used as a starting point and should be optimized for the specific instrument and sample.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): 16 to 64 scans are typically sufficient for a sample of this concentration.

-

Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.

-

Acquisition Time (AQ): 2-4 seconds to ensure good resolution.

-

Relaxation Delay (D1): 1-2 seconds.

-

Spectral Width (SW): A range of -2 to 12 ppm is generally adequate.

-

Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans (NS): 1024 scans or more may be necessary to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds. A longer delay may be needed for quaternary carbons.

-

Spectral Width (SW): A range of -10 to 220 ppm is appropriate for most organic molecules.

C. 2D NMR Data Acquisition for Structural Elucidation

For unambiguous assignment of all proton and carbon signals, 2D NMR experiments are highly recommended.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons.

-

Protocol:

-

Acquire a standard ¹H NMR spectrum and optimize the spectral width to encompass all proton signals.

-

Load a standard COSY pulse program (e.g., 'cosygpqf' on Bruker instruments).

-

Set the number of increments in the indirect dimension (F1) to 256 or 512 for good resolution.

-

Set the number of scans per increment to 2 or 4.

-

Process the data using a sine-bell window function in both dimensions.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached.

-

Protocol:

-

Acquire standard ¹H and ¹³C NMR spectra to determine the spectral widths for both nuclei.

-

Load a standard HSQC pulse program (e.g., 'hsqcedetgpsisp2.2' on Bruker instruments for multiplicity editing).

-

Set the spectral width in the ¹H dimension (F2) and the ¹³C dimension (F1).

-

Set the number of increments in the F1 dimension to 128 or 256.

-

Set the number of scans per increment based on sample concentration (typically 8 or 16).

-

Process the data using appropriate window functions (e.g., squared sine-bell).

-

Caption: Recommended 2D NMR workflow for complete structural assignment.

Data Interpretation and Structural Verification

The interpretation of the NMR data should be a systematic process.

-

¹H NMR Analysis:

-

Identify the number of unique proton signals and their integrations to confirm the number of protons in different environments.

-

Analyze the multiplicities (singlet, doublet, triplet, multiplet) to deduce the number of neighboring protons.

-

Use the chemical shifts to assign protons to specific functional groups and positions within the molecule, referencing the predicted data table.

-

-

¹³C NMR Analysis:

-

Count the number of signals to confirm the number of unique carbon environments.

-

Use the chemical shifts to assign carbons to the piperidine ring, morpholine ring, and the carbonyl group. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to distinguish between CH, CH₂, and CH₃ groups.

-

-

2D NMR Analysis:

-

COSY: Trace the cross-peaks to establish the connectivity of protons within the piperidine and morpholine rings. For example, a cross-peak between the signals at ~2.6 ppm (H4) and ~1.8 ppm would confirm their coupling and support the assignment of the H3/H5 protons.

-

HSQC: Correlate each proton signal to its corresponding carbon signal. This provides definitive C-H one-bond correlations, solidifying the assignments made from the 1D spectra.

-

Conclusion

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Katritzky, A. R., et al. (2005). ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]

- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.

-

Fulmer, G. R., et al. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

Application of 4-(Piperidin-4-ylcarbonyl)morpholine in neurodegenerative disease research

As a Senior Application Scientist, this guide provides a comprehensive overview of the potential applications of piperidine-morpholine scaffolds in neurodegenerative disease research, with a specific focus on the representative compound 4-(Piperidin-4-yl)morpholine. While direct research on "4-(Piperidin-4-ylcarbonyl)morpholine" is not extensively available in public literature, the foundational molecule and its broader class of derivatives are of significant interest in medicinal chemistry for neurological disorders. This document will, therefore, extrapolate from the known biological activities and therapeutic potential of related structures to provide a scientifically grounded framework for researchers.

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are characterized by the progressive loss of structure and function of neurons.[1][2] The multifactorial nature of these diseases necessitates the development of multi-target drugs.[1] Heterocyclic compounds, particularly those containing piperidine and morpholine rings, are considered privileged structures in drug discovery due to their ability to interact with a wide range of biological targets.[3][4]